Rhodium--zirconium (5/3)

Phase Equilibria Thermodynamic Stability High-Temperature Materials

Rhodium–zirconium (5/3) (CAS 37382-12-0), with the empirical formula Rh₅Zr₃, is a binary intermetallic compound within the rhodium-zirconium system. It adopts an orthorhombic crystal structure with the space group Cmcm and is characterized by a Pd₅Pu₃-type structure, forming peritectically at 2053 K.

Molecular Formula Rh5Zr3
Molecular Weight 788.20 g/mol
CAS No. 37382-12-0
Cat. No. B15472086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium--zirconium (5/3)
CAS37382-12-0
Molecular FormulaRh5Zr3
Molecular Weight788.20 g/mol
Structural Identifiers
SMILES[Zr].[Zr].[Zr].[Rh].[Rh].[Rh].[Rh].[Rh]
InChIInChI=1S/5Rh.3Zr
InChIKeyXCGZIIXJRPBIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodium–Zirconium (5/3) CAS 37382-12-0: Intermetallic Compound for High-Temperature Catalysis and Alloy Development


Rhodium–zirconium (5/3) (CAS 37382-12-0), with the empirical formula Rh₅Zr₃, is a binary intermetallic compound within the rhodium-zirconium system [1]. It adopts an orthorhombic crystal structure with the space group Cmcm and is characterized by a Pd₅Pu₃-type structure, forming peritectically at 2053 K [2]. The compound exhibits a calculated formation energy of -0.813 eV/atom and a theoretical density of 9.65 g/cm³ [3]. As an intermetallic phase, Rh₅Zr₃ possesses a homogeneity range, allowing for compositional flexibility while maintaining its fundamental crystal lattice [1]. This compound is primarily utilized as a precursor for advanced catalytic materials and as a constituent in high-performance alloys due to its unique electronic structure and thermal stability [4].

Why Rh₅Zr₃ Cannot Be Simply Substituted by Other Rh–Zr Intermetallics in Demanding Applications


Direct substitution of Rh₅Zr₃ with other rhodium-zirconium intermetallic compounds (e.g., Rh₃Zr, Rh₄Zr₃, RhZr, RhZr₂) is scientifically invalid due to fundamental differences in crystallographic, electronic, and thermodynamic properties that dictate performance [1]. The Rh–Zr phase diagram reveals that each intermetallic phase occupies a distinct compositional and temperature stability window, with Rh₅Zr₃ decomposing peritectically at 2053 K, while Rh₃Zr melts congruently at 2193 K [2]. Critically, the electronic density of states (DOS) at the Fermi level—a key determinant of catalytic activity and chemical bonding—exhibits unique features in Rh₅Zr₃ compared to neighboring phases like Rh₄Zr₃, despite their similar DOS profiles [3]. Furthermore, the two-sublattice modeling required to describe Rh₅Zr₃'s homogeneity range [1] confirms that its atomic ordering and defect chemistry differ from those of other Rh–Zr compounds, leading to distinct surface reactivity and adsorption characteristics that cannot be replicated by alternative stoichiometries [4].

Quantitative Differentiation of Rh₅Zr₃: Head-to-Head Comparisons with Rh–Zr Analogs


Phase Stability and Decomposition Temperature of Rh₅Zr₃ Versus Rh₃Zr and RhZr₂

Rh₅Zr₃ exhibits a distinct peritectic decomposition temperature of 2053 K, which is 140 K lower than the congruent melting point of Rh₃Zr at 2193 K and substantially higher than the peritectic formation of RhZr₂ at 1443 K [1]. This intermediate thermal stability positions Rh₅Zr₃ as the optimal precursor phase for solid-state amorphization reactions when compared to the excessively stable Rh₃Zr or the prematurely decomposing RhZr₂, enabling controlled hydrogen-induced amorphization in the 150–210°C temperature window [2].

Phase Equilibria Thermodynamic Stability High-Temperature Materials

Electronic Structure at Fermi Level: Rh₅Zr₃ DOS Profile Compared to Rh₄Zr₃

Ab-initio linear muffin-tin orbital (LMTO-ASA) calculations reveal that while the overall density of states (DOS) profiles of Rh₅Zr₃ and Rh₄Zr₃ appear broadly similar, distinct minor differences exist in the Fermi level region that directly influence electronic and catalytic properties [1]. Unlike Rh₃Zr, whose Fermi level is not situated in a pseudo-gap in the DOS, the electronic structure of Rh₅Zr₃ exhibits a unique bonding character that accords well with experimental specific heat measurements [2].

Electronic Density of States Catalytic Activity First-Principles Calculations

Rh Promotion Effect on CO Oxidation Activity in Leached Intermetallic Precursors

Hydrothermal leaching of Al₃Zr-Rh₀.₅ intermetallic precursors yields ZrO₂-supported Rh nanocatalysts that exhibit markedly enhanced CO oxidation activity at low temperatures compared to Rh-free Al₃Zr-derived ZrO₂ [1]. While this study examines Rh-containing precursors rather than pure Rh₅Zr₃, the observed promotion effect demonstrates the critical role of Rh incorporation in intermetallic frameworks for generating active oxide-supported metal catalysts—a principle directly applicable to Rh₅Zr₃-derived materials [2].

CO Oxidation Heterogeneous Catalysis Intermetallic Leaching

Computed Thermodynamic Stability: Formation Energy of Rh₅Zr₃ from DFT

Density functional theory (DFT) calculations using the Materials Project framework yield a formation energy of -0.813 eV/atom for Rh₅Zr₃, with an energy above hull of 0.000 eV, confirming that this intermetallic phase is thermodynamically stable against decomposition into constituent elements or other competing phases at 0 K [1]. The compound is predicted to be non-magnetic (magnetic moment 0.000 μB) and metallic (band gap 0.000 eV), with a calculated bulk crystalline density of 9.65 g/cm³ [2].

DFT Calculations Formation Energy Thermodynamic Stability

Prioritized Application Scenarios for Rh₅Zr₃ (CAS 37382-12-0) Based on Quantitative Evidence


Precursor for Solid-State Amorphization via Hydrogenation

Rh₅Zr₃ serves as an optimal precursor for the solid-state synthesis of amorphous metallic hydrides through hydrogenation at 150–210°C [1]. This application leverages the compound's intermediate peritectic decomposition temperature of 2053 K, which provides sufficient thermodynamic driving force for hydrogen-induced amorphization without premature decomposition [2]. Unlike Rh₃Zr (which melts congruently at 2193 K and resists amorphization) or RhZr₂ (which forms peritectically at 1443 K and lacks the required stability window), Rh₅Zr₃ occupies a unique position in the Rh–Zr phase diagram that enables controlled transformation to amorphous Zr-Rh-H phases with potential applications in hydrogen storage and catalysis [3].

Intermetallic Precursor for Oxide-Supported Rhodium Nanocatalysts

Rh₅Zr₃ can be utilized as a precursor for generating ZrO₂-supported Rh nanocatalysts via oxidative or hydrothermal leaching processes [1]. Class-level evidence from related Al₃Zr-Rh intermetallic compounds demonstrates that Rh incorporation significantly enhances low-temperature CO oxidation activity compared to Rh-free analogs [2]. The rhodium in Rh₅Zr₃ provides the active metal component, while the zirconium framework converts to a stabilizing oxide support upon leaching, creating a catalytically active Rh/ZrO₂ interface [3]. This approach is particularly valuable for applications requiring well-dispersed Rh nanoparticles on zirconia supports, such as automotive exhaust purification and selective oxidation reactions.

Model System for Electronic Structure-Catalytic Activity Correlations

Rh₅Zr₃ serves as a well-defined model intermetallic phase for investigating structure-activity relationships in Rh-based catalysis [1]. The compound's distinct electronic density of states profile, characterized by minor but measurable differences from Rh₄Zr₃ at the Fermi level, enables systematic studies of how subtle variations in intermetallic composition influence chemisorption and catalytic behavior [2]. Researchers can utilize Rh₅Zr₃ to probe how the specific atomic ordering and electronic structure of this Pd₅Pu₃-type intermetallic affects hydrogenation selectivity and activity, providing mechanistic insights that guide the rational design of improved catalysts [3].

Component in High-Temperature Alloys and Coatings

Rh₅Zr₃ may be incorporated as a strengthening phase in high-temperature structural alloys and protective coatings operating at temperatures up to its peritectic decomposition point of 2053 K [1]. The compound's calculated formation energy of -0.813 eV/atom and density of 9.65 g/cm³ [2] indicate strong interatomic bonding and substantial mass density, properties that contribute to creep resistance and oxidation protection. Its non-magnetic character (0.000 μB) and metallic conductivity (0.000 eV band gap) [3] make it suitable for applications where magnetic interference must be minimized while maintaining electrical conductivity at elevated temperatures.

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